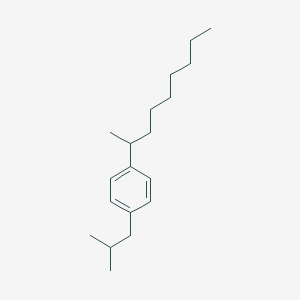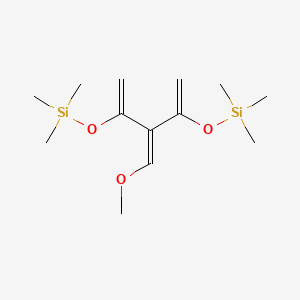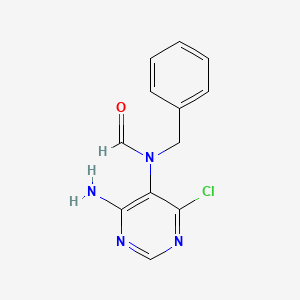
1-(2-Methylpropyl)-4-(nonan-2-YL)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylpropyl)-4-(nonan-2-YL)benzene is an organic compound with a complex structure that includes a benzene ring substituted with a 2-methylpropyl group and a nonan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylpropyl)-4-(nonan-2-YL)benzene typically involves the alkylation of benzene with appropriate alkyl halides under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Friedel-Crafts Alkylation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reactants and catalysts is crucial to achieve high yields and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylpropyl)-4-(nonan-2-YL)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles such as halogens (chlorine, bromine) or nitro groups (NO2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Reduced hydrocarbons
Substitution: Halogenated or nitrated benzene derivatives
Scientific Research Applications
1-(2-Methylpropyl)-4-(nonan-2-YL)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals, including fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 1-(2-Methylpropyl)-4-(nonan-2-YL)benzene depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The molecular targets and pathways involved can vary, but common mechanisms include:
Membrane Interaction: The compound may integrate into lipid bilayers, affecting membrane fluidity and permeability.
Protein Binding: It can bind to specific proteins, modulating their activity and leading to downstream effects.
Comparison with Similar Compounds
1-(2-Methylpropyl)-4-(nonan-2-YL)benzene can be compared with other alkyl-substituted benzenes:
1-(2-Methylpropyl)-4-(octan-2-YL)benzene: Similar structure but with an octan-2-yl group instead of a nonan-2-yl group. This compound may have slightly different physical and chemical properties.
1-(2-Methylpropyl)-4-(decan-2-YL)benzene: Contains a decan-2-yl group, leading to differences in hydrophobicity and reactivity.
1-(2-Methylpropyl)-4-(hexan-2-YL)benzene: With a hexan-2-yl group, this compound may exhibit different solubility and interaction profiles.
Properties
CAS No. |
93673-08-6 |
|---|---|
Molecular Formula |
C19H32 |
Molecular Weight |
260.5 g/mol |
IUPAC Name |
1-(2-methylpropyl)-4-nonan-2-ylbenzene |
InChI |
InChI=1S/C19H32/c1-5-6-7-8-9-10-17(4)19-13-11-18(12-14-19)15-16(2)3/h11-14,16-17H,5-10,15H2,1-4H3 |
InChI Key |
BFRJPRYJQIJMTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C)C1=CC=C(C=C1)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,7-Diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone, 9-butyl-9-ethyl-](/img/structure/B14370429.png)
![2-Methyl-1-[(3-phenoxyphenyl)methyl]-1H-benzimidazole](/img/structure/B14370433.png)




![N-{3-Chloro-5-(methoxymethyl)-4-[(prop-2-yn-1-yl)oxy]phenyl}benzamide](/img/structure/B14370463.png)




![2-[(4-Chloro-3-methyl-1,2-oxazol-5-yl)methoxy]phenol](/img/structure/B14370499.png)


